molecular formula C15H16ClNO B1329084 3-Chloro-4-(3-isopropylphenoxy)aniline CAS No. 946662-62-0

3-Chloro-4-(3-isopropylphenoxy)aniline

Cat. No.: B1329084
CAS No.: 946662-62-0
M. Wt: 261.74 g/mol
InChI Key: QCHZGIPKROPKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-isopropylphenoxy)aniline typically involves the reaction of 3-chloroaniline with 3-isopropylphenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar coupling techniques. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-isopropylphenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-4-(3-isopropylphenoxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-isopropylphenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, in antimalarial research, it has been shown to inhibit the growth of Plasmodium falciparum by interfering with its metabolic pathways . The compound’s structure allows it to bind to specific enzymes and disrupt their function, leading to the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(4-isopropylphenoxy)aniline
  • 3-Chloro-4-fluoroaniline
  • 3-Chloro-4-(4-chlorophenoxy)aniline

Uniqueness

3-Chloro-4-(3-isopropylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-chloro-4-(3-propan-2-ylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10(2)11-4-3-5-13(8-11)18-15-7-6-12(17)9-14(15)16/h3-10H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHZGIPKROPKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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